2-Pyrazoline, 4-benzylamino-1,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 60626 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the Developmental Therapeutics Program (DTP) and has been studied for its potential therapeutic effects and chemical behavior.
Analyse Chemischer Reaktionen
NSC 60626 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 60626 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and other proteins.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of NSC 60626 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby altering their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or chemical effect.
Vergleich Mit ähnlichen Verbindungen
NSC 60626 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Another compound studied for its potential therapeutic effects.
NSC 60626-2: A variant of NSC 60626 with slightly different chemical properties.
The uniqueness of NSC 60626 lies in its specific chemical structure and the particular effects it exerts on molecular targets and pathways.
Eigenschaften
CAS-Nummer |
6628-56-4 |
---|---|
Molekularformel |
C28H25N3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-benzyl-2,3,5-triphenyl-3,4-dihydropyrazol-4-amine |
InChI |
InChI=1S/C28H25N3/c1-5-13-22(14-6-1)21-29-27-26(23-15-7-2-8-16-23)30-31(25-19-11-4-12-20-25)28(27)24-17-9-3-10-18-24/h1-20,27-29H,21H2 |
InChI-Schlüssel |
UQNIZCLCTUZFFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.